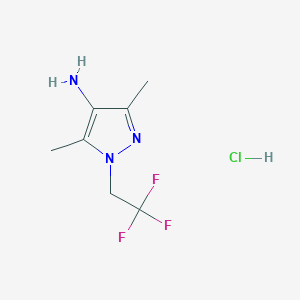
5-(叠氮甲基)呋喃-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(azidomethyl)furan-2-carboxylic acid is a furan derivative. Furan derivatives are aromatic heterocyclic compounds containing a furan ring . They are part of the furan platform chemicals (FPCs) which are directly available from biomass . FPCs have a wide range of applications and can be economically synthesized from biomass .
Synthesis Analysis
The synthesis of furan derivatives involves several steps. For instance, 5-formyl-2-furancarboxylic acid (FFCA), a common intermediate, can be obtained from furfural and 5-hydroxy-methylfurfural, which are directly available from biomass . The reductive amination of FFCA can yield 5-aminomethylfuran carboxylic acid (AMFCA), which can potentially be used as a monomer for biobased polyamides .Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by a furan ring. The furan ring can undergo various types of reactions depending on its functionality . The structure of the furan ring allows it to engage in a variety of reactions, leading to a wide range of compounds .Chemical Reactions Analysis
Furan derivatives can undergo various types of reactions. For instance, FFCA can be converted to AMFCA via reductive amination . Also, furfural and 5-hydroxy-methylfurfural can be oxidized to FFCA .Physical And Chemical Properties Analysis
Furan derivatives, like other carboxylic acids, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They readily engage in hydrogen bonding with water molecules .科学研究应用
生物质转化
5-(叠氮甲基)呋喃-2-羧酸源自生物质,是生物基聚合物和燃料的潜在构建模块。例如,Dutta、Wu 和 Mascal (2015) 展示了从 5-(氯甲基)糠醛 (CMF) 等前体醛中生产酰氯衍生物,这些衍生物是生物燃料和聚合物生产的中间体 (Dutta, Wu, & Mascal, 2015)。
酶级联合成
Jia 等人 (2019) 强调了使用双酶级联系统从 5-羟甲基糠醛 (HMF) 合成呋喃羧酸,展示了其在制药和聚合物工业中的应用 (Jia, Zong, Zheng, & Li, 2019)。
生物合成改进
Wang、Gong 和 He (2020) 开发了一种选择性氧化方法,使用重组大肠杆菌将生物质衍生的呋喃转化为呋喃基羧酸,突出了其工业潜力 (Wang, Gong, & He, 2020)。
酶催化氧化
Dijkman、Groothuis 和 Fraaije (2014) 发现了一种对 HMF 和相关化合物具有活性的 FAD 依赖性酶,能够在环境温度下高产率地生产呋喃-2,5-二羧酸 (FDCA) (Dijkman, Groothuis, & Fraaije, 2014)。
抗菌特性
Ma 等人 (2016) 发现具有有效抗菌活性的新型呋喃衍生物,突出了 5-(叠氮甲基)呋喃-2-羧酸等化合物的潜在药用应用 (Ma, Ma, Li, & Wang, 2016)。
催化合成
Zhang 等人 (2020) 通过底物适应策略增强了合成各种呋喃羧酸(包括 5-(叠氮甲基)呋喃-2-羧酸衍生物)的催化性能 (Zhang, Zong, & Li, 2020)。
作用机制
Target of Action
5-(Azidomethyl)furan-2-carboxylic acid primarily targets bacterial enzymes involved in cell wall synthesis. These enzymes are crucial for maintaining the structural integrity of bacterial cells, making them a key target for antibacterial agents .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from catalyzing the necessary reactions for cell wall synthesis. As a result, bacterial cells are unable to maintain their cell walls, leading to cell lysis and death .
Biochemical Pathways
The inhibition of cell wall synthesis affects several biochemical pathways. Primarily, it disrupts the peptidoglycan synthesis pathway, which is essential for bacterial cell wall construction. The downstream effects include the accumulation of cell wall precursors and the activation of autolytic enzymes, which further degrade the cell wall .
Pharmacokinetics
The pharmacokinetics of 5-(azidomethyl)furan-2-carboxylic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It is metabolized primarily in the liver and excreted through the kidneys. The bioavailability of the compound is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes .
Result of Action
At the molecular level, the action of 5-(azidomethyl)furan-2-carboxylic acid results in the inhibition of bacterial cell wall synthesis, leading to cell death. At the cellular level, this translates to a reduction in bacterial load and the resolution of infection. The compound’s effectiveness is reflected in its ability to clear bacterial infections and reduce symptoms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5-(azidomethyl)furan-2-carboxylic acid. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may enhance its degradation. Additionally, the presence of other drugs or compounds can lead to interactions that may either enhance or inhibit its antibacterial activity .
未来方向
The future of furan derivatives looks promising. They are part of the furan platform chemicals (FPCs) which are directly available from biomass . The spectacular range of compounds that can be economically synthesized from biomass via FPCs suggests excellent applications of bio-based materials . Furthermore, the development of advanced electrocatalyst materials for the implementation and production of renewable resources is a promising future direction .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 5-(azidomethyl)furan-2-carboxylic acid can be achieved through a multi-step process involving the protection of functional groups, nucleophilic substitution, and oxidation reactions.", "Starting Materials": [ "Furan-2-carboxylic acid", "Sodium azide", "Methyl iodide", "Sodium hydride", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of furan-2-carboxylic acid by reacting with methyl iodide and sodium hydride to form methyl furan-2-carboxylate.", "Step 2: Nucleophilic substitution of the methyl group in methyl furan-2-carboxylate with sodium azide to form methyl 5-(azidomethyl)furan-2-carboxylate.", "Step 3: Reduction of the azide group in methyl 5-(azidomethyl)furan-2-carboxylate using sodium borohydride to form methyl 5-(amino methyl)furan-2-carboxylate.", "Step 4: Oxidation of the amino group in methyl 5-(amino methyl)furan-2-carboxylate using hydrogen peroxide and acetic acid to form 5-(azidomethyl)furan-2-carboxylic acid.", "Step 5: Deprotection of the methyl group in 5-(azidomethyl)furan-2-carboxylic acid using sodium hydroxide in methanol and chloroform to obtain the final product." ] } | |
CAS 编号 |
1250609-07-4 |
分子式 |
C6H5N3O3 |
分子量 |
167.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

